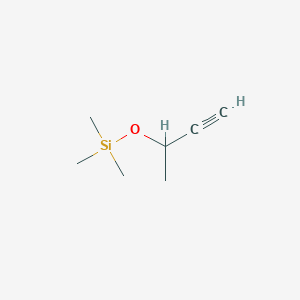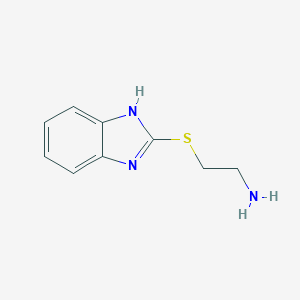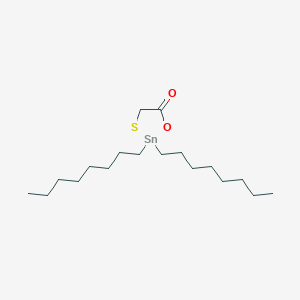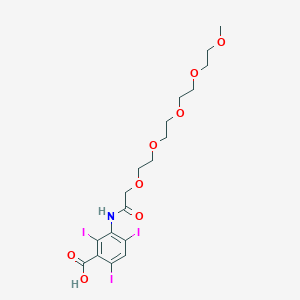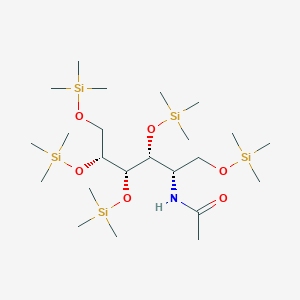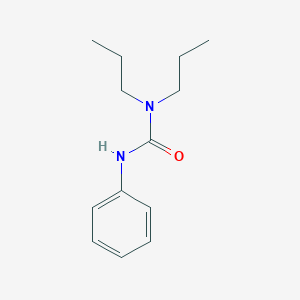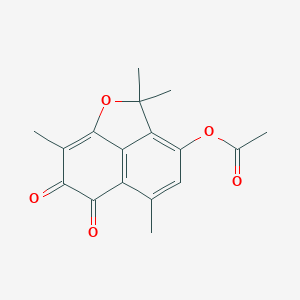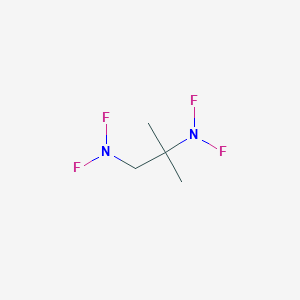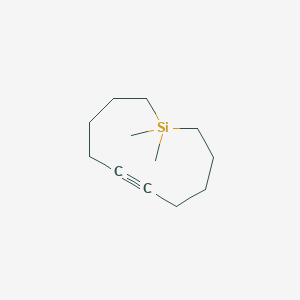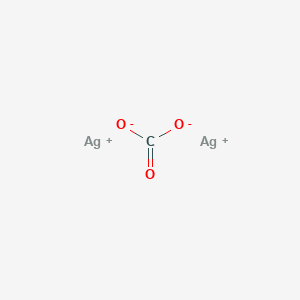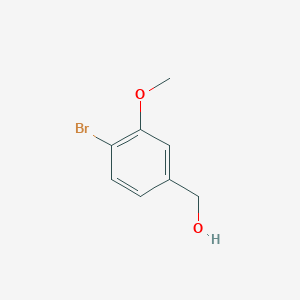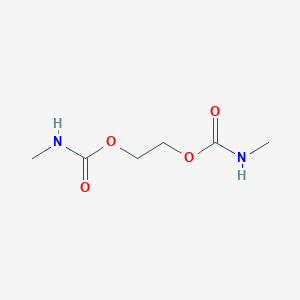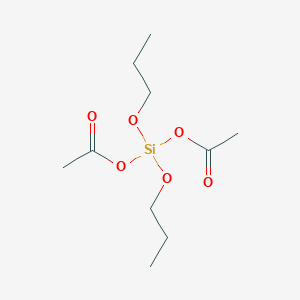![molecular formula C11H15NO2 B096722 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone CAS No. 16858-04-1](/img/structure/B96722.png)
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone, also known as DIM-C-pPhOH, is a small molecule compound that has been studied extensively for its potential therapeutic properties. This compound is a derivative of curcumin, a natural compound found in turmeric, and has been found to have anti-cancer and anti-inflammatory properties. In
科学研究应用
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been studied extensively for its potential therapeutic properties. It has been found to have anti-cancer properties and has been shown to inhibit the growth of a variety of cancer cells, including breast, prostate, and colon cancer cells. Additionally, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.
作用机制
The mechanism of action of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone is not fully understood, but it is thought to work by inhibiting various signaling pathways that are involved in cancer growth and inflammation. Specifically, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival, and the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
生化和生理效应
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for preventing cancer growth. Additionally, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been found to inhibit the production of inflammatory cytokines, which are molecules that are involved in the regulation of inflammation.
实验室实验的优点和局限性
One advantage of using 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone in lab experiments is that it is a stable and easily synthesized compound that can be used in a variety of research applications. Additionally, it has been shown to have anti-cancer and anti-inflammatory properties, which makes it a promising compound for further research. However, one limitation of using 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
未来方向
There are many future directions for research on 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone. One area of research could be to further investigate its mechanism of action and how it interacts with various signaling pathways. Additionally, further studies could be done to determine the optimal dosage and administration of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone for various therapeutic applications. Finally, researchers could investigate the potential of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone as a therapeutic agent for other conditions, such as neurodegenerative diseases or autoimmune disorders.
Conclusion:
In conclusion, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone is a promising compound that has been studied extensively for its potential therapeutic properties. Its anti-cancer and anti-inflammatory properties make it a promising compound for further research, and its stable and easily synthesized nature make it a useful compound for lab experiments. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
合成方法
The synthesis of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone involves the reaction of curcumin with p-phenylenediamine and acetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure a high yield and purity of the final product. The synthesis of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been optimized to produce a compound that is stable, easy to handle, and suitable for use in a variety of research applications.
属性
CAS 编号 |
16858-04-1 |
|---|---|
产品名称 |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone |
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-7-10(8(2)14-12-7)6-9-4-3-5-11(9)13/h9H,3-6H2,1-2H3 |
InChI 键 |
BJPMECVZYIVUBJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)CC2CCCC2=O |
规范 SMILES |
CC1=C(C(=NO1)C)CC2CCCC2=O |
同义词 |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



